UK 356618 (CAS: 230961-08-7) is a targeted succinyl hydroxamate-based inhibitor of matrix metalloprotease-3 (MMP-3), featuring a baseline IC50 of 5.9 nM[1]. Unlike early-generation broad-spectrum metalloprotease inhibitors, UK 356618 was specifically engineered with optimized P1' and P3' substituents to restrict binding pocket access, granting it >140-fold selectivity over closely related MMP family members [1]. For procurement teams and principal investigators, its primary value lies in its utility as a precision chemical probe; it allows researchers to isolate MMP-3-dependent pathways in oncology, neurovascular ischemia, and inflammatory disease models without the confounding off-target effects typical of generic MMP inhibitors[2].
Substituting UK 356618 with generic, broad-spectrum MMP inhibitors (such as batimastat or unoptimized succinyl hydroxamates) fundamentally compromises assay integrity. Generic inhibitors feature small alkyl groups at the P1' and P3' positions, causing them to indiscriminately bind the conserved catalytic zinc atom across MMP-1, -2, -9, and -14 at low nanomolar concentrations [1]. In practical applications, this lack of selectivity confounds experimental data, making it impossible to attribute phenotypic changes—such as reduced tumor metastasis or attenuated hemorrhagic transformation—specifically to MMP-3 activity [2]. Furthermore, broad-spectrum inhibition frequently triggers off-target musculoskeletal toxicities in vivo, whereas UK 356618's precise steric bulk ensures targeted target engagement, making it the mandatory choice for rigorous MMP-3 validation [1].
UK 356618 was engineered with specific P1' and P3' bulky substituents to prevent promiscuous binding. It demonstrates an IC50 of 5.9 nM for MMP-3, while maintaining IC50 values of 51,000 nM for MMP-1, 1,790 nM for MMP-2, 840 nM for MMP-9, and 1,900 nM for MMP-14 [1]. In contrast, baseline non-selective succinyl hydroxamates inhibit all these MMPs at ≤5 nM [1].
| Evidence Dimension | In vitro enzymatic IC50 and selectivity fold |
| Target Compound Data | MMP-3 IC50 = 5.9 nM (>140-fold selectivity over MMP-1, 2, 9, 14) |
| Comparator Or Baseline | Generic succinyl hydroxamates (MMP-1, 2, 3, 9 IC50s all ≤ 5 nM) |
| Quantified Difference | >140-fold improvement in selectivity against key off-target metalloproteases |
| Conditions | In vitro purified recombinant enzyme assays |
Ensures researchers can definitively link observed phenotypic changes to MMP-3 rather than confounding background inhibition of other metalloproteases.
For in vivo neurovascular studies, UK 356618 demonstrates validated systemic processability and target engagement. When administered intravenously at 15 mg/kg in a middle cerebral artery occlusion (MCAO) rat model, it significantly reduced active MMP-3 levels in the brain, subsequently attenuating hyperglycemia-exacerbated brain edema and hemorrhagic transformation [1]. This proves its ability to cross the blood-brain barrier and function effectively in complex systemic models compared to vehicle controls [1].
| Evidence Dimension | In vivo MMP-3 activity and hemorrhagic transformation |
| Target Compound Data | 15 mg/kg IV administration significantly reduces brain MMP-3 activity and tissue damage |
| Comparator Or Baseline | Vehicle-treated MCAO ischemic baseline |
| Quantified Difference | Significant attenuation of edema and hemorrhage at 24h to 7 days post-reperfusion |
| Conditions | Male Wistar rats, middle cerebral artery occlusion (MCAO) ischemia-reperfusion model |
Validates the compound's procurement for systemic in vivo administration, confirming bioavailability and efficacy in central nervous system models.
Due to the inherent reactivity of the hydroxamate functional group, UK 356618 solutions are highly susceptible to degradation and inactivation. Technical datasheets mandate that reconstituted stock solutions be stored at -80°C for a maximum of 6 months or -20°C for 1 month, strictly avoiding repeated freeze-thaw cycles . Compared to stable solid formulations, this necessitates a specific procurement strategy: buyers must source small, pre-packaged sizes or plan for fresh, single-use aliquot preparation.
| Evidence Dimension | Solution viability and storage half-life |
| Target Compound Data | Maximum 6 months at -80°C; 1 month at -20°C in DMSO |
| Comparator Or Baseline | Dry solid formulation (stable at -20°C for up to 3 years) |
| Quantified Difference | Rapid degradation in solution vs. sustained long-term stability as a dry powder |
| Conditions | Laboratory stock solution preparation and long-term storage |
Dictates purchasing behavior, requiring buyers to procure smaller aliquots and avoid bulk liquid storage to prevent costly experimental failures.
UK 356618 provides a quantitative benchmark for in vitro oncology assays. At a working concentration of just 73 nM, UK 356618 efficiently abolishes IL-6 and TNF-alpha-induced cell migration in NCI-H446 small cell lung cancer (SCLC) cells [1]. This provides a stark contrast to untreated, cytokine-stimulated baselines, establishing a validated, low-nanomolar dosing regimen that minimizes the risk of off-target cytotoxicity while maximizing anti-migratory efficacy [1].
| Evidence Dimension | Inhibition of cytokine-induced cell migration |
| Target Compound Data | Complete abrogation of migration at 73 nM |
| Comparator Or Baseline | Vehicle-treated, TNF-α/IL-6 stimulated cells (100% migration) |
| Quantified Difference | Near-total inhibition of metastasis-like migration at sub-micromolar concentrations |
| Conditions | NCI-H446 small cell lung cancer (SCLC) in vitro migration assay |
Provides a validated, quantitative working concentration for in vitro oncology assays, guiding dosing protocols and procurement volumes.
Because UK 356618 successfully crosses the blood-brain barrier and engages targets in vivo, it is a primary inhibitor for studying hemorrhagic transformation and brain edema following stroke. Its validated intravenous dosing (15 mg/kg) allows researchers to isolate the specific role of MMP-3 in exacerbating tissue damage during ischemia-reperfusion events [1].
Given its potent anti-migratory efficacy at low nanomolar concentrations (e.g., 73 nM), UK 356618 is highly suited for in vitro models of cancer metastasis. It is specifically procured to block IL-6 and TNF-alpha-driven cell migration in lung cancer cell lines, providing a cleaner mechanistic readout than broad-spectrum MMP inhibitors[2].
MMP-3 is known to degrade fibronectin and alpha-1-anti-trypsin, which are critical for extracellular matrix remodeling in chronic dermal ulcers. UK 356618’s high selectivity makes it a targeted chemical probe for topical formulation studies aimed at arresting excessive proteolytic activity in chronic wound environments without disrupting other essential metalloprotease functions [3].
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